3,4',5-Trichlorobenzophenone
Overview
Description
Molecular Structure Analysis
The molecular structure of 3,4’,5-Trichlorobenzophenone consists of two phenyl rings connected by a carbonyl group. One phenyl ring has a single chlorine atom substituted at the para position, while the other phenyl ring has two chlorine atoms substituted at the meta and para positions .Scientific Research Applications
Pharmacological Effects of Phenolic Acids
Phenolic acids, including variants like Chlorogenic Acid (CGA), are known for their diverse biological and pharmacological effects. CGA exhibits a range of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and as a central nervous system stimulator. These effects indicate its potential use in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Chemical Synthesis and Applications
The synthesis of compounds like 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine demonstrates the application of trichlorobenzophenone derivatives in chemical reactions. This compound, for instance, is used in chlorination reactions of various activated arenes, olefins, and 1,3-diketone. It also plays a role in the oxidative synthesis of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles, indicating its utility in organic synthesis and chemical research (Thorat et al., 2013).
Antioxidant and Adsorption Properties
The antioxidant and adsorption properties of bioinspired phenolic polymers, such as those derived from gallol groups and similar to polyphenols like 3,4,5-trimethoxystyrene, have been a subject of research. These polymers exhibit greater antioxidant activities than widely used catechol-functionalized polymers, suggesting their potential use in various scientific applications, including material science and environmental engineering (Zhan et al., 2016).
Adsorption Studies
Studies on the adsorption properties of various phenols, including trichlorophenol compounds, are significant in environmental research. Research has focused on understanding the adsorption mechanisms of these compounds on different substrates, which is crucial for environmental pollution control and waste management processes (László & Szűcs, 2001).
Electrochemical Behavior
The electrochemical behavior of chlorinated phenols, including derivatives of trichlorobenzophenone, has been explored. These studies are essential in the field of electrochemistry and have implications for the development of sensors and analytical methods for detecting chlorophenols in various environments (Pigani et al., 2007).
Mechanism of Action
Target of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity, suggesting that they may interact with key proteins or enzymes involved in cell proliferation and survival .
Mode of Action
Benzophenone derivatives have been found to exhibit inhibitory activity against various cancer cell lines, indicating that they may interfere with cellular processes essential for tumor growth and survival .
Biochemical Pathways
For instance, AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 were identified as potential target hub genes for a benzophenone derivative . These genes are involved in various cellular processes, including cell proliferation, apoptosis, and signal transduction.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (285.56 g/mol for 3,4’,5-Trichlorobenzophenone ) can influence these properties.
Result of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation in tumor cells .
Properties
IUPAC Name |
(4-chlorophenyl)-(3,5-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPFNIYUGJARNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375293 | |
Record name | 3,4',5-Trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-65-8 | |
Record name | 3,4',5-Trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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